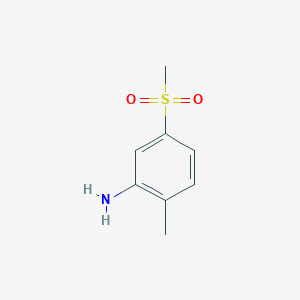

2-Methyl-5-(methylsulfonyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZREHYXQNAPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Methyl-5-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core physical properties of 2-Methyl-5-(methylsulfonyl)aniline (CAS No. 1671-48-3). While foundational data for this compound is available, a significant portion of its physicochemical profile remains to be experimentally determined. This document synthesizes the known properties and, critically, furnishes detailed, field-proven methodologies for the experimental determination of its solubility, pKa, and comprehensive spectral characterization. By providing both established data and the requisite experimental frameworks, this guide serves as an essential resource for researchers and drug development professionals engaged in the synthesis, characterization, and application of this and structurally related molecules.

Introduction and Molecular Overview

This compound is a substituted aromatic amine with the molecular formula C₈H₁₁NO₂S. Its structure, featuring a methyl group and a methylsulfonyl group on the aniline ring, suggests a compound with potential applications as a synthetic intermediate in the pharmaceutical and fine chemical industries. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing methylsulfonyl group is expected to significantly influence its chemical reactivity and physical properties. A thorough understanding of these properties is paramount for its effective use in synthetic chemistry and for predicting its behavior in biological systems.

Table 1: Core Molecular and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1671-48-3 | [1] |

| Molecular Formula | C₈H₁₁NO₂S | [1] |

| Molecular Weight | 185.25 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 117-118 °C | [1] |

| Boiling Point (Predicted) | 397.4 ± 42.0 °C at 760 mmHg | [1] |

Solubility Profile: A Methodological Approach

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction conditions to formulation and bioavailability. While specific experimental solubility data for this compound in a range of solvents is not extensively reported in public literature, its solubility can be systematically determined using established protocols.

Predicted Solubility Characteristics

Based on its structure, this compound is anticipated to exhibit moderate solubility in polar organic solvents and limited solubility in non-polar and aqueous media. The presence of the amino and sulfonyl groups allows for hydrogen bonding, which should facilitate dissolution in protic solvents like alcohols. The aromatic ring and methyl groups contribute to its non-polar character, suggesting some solubility in less polar solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[2][3][4][5]

Objective: To determine the equilibrium solubility of this compound in a variety of laboratory solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials and place them in a constant temperature shaker (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in each solvent.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC-UV or UV-Vis method.[6][7][8][9][10]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original solubility of this compound in each solvent, taking into account the dilution factor.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. enamine.net [enamine.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. pubs.acs.org [pubs.acs.org]

- 8. improvedpharma.com [improvedpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-5-(methylsulfonyl)aniline: A Core Moiety in Modern Medicinal Chemistry

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 2-Methyl-5-(methylsulfonyl)aniline has emerged as a compound of significant interest. Its unique structural arrangement, featuring a nucleophilic aniline group for synthetic elaboration, a methyl group for steric and electronic modulation, and a polar methylsulfonyl moiety to enhance solubility and facilitate hydrogen bonding, makes it a highly valuable intermediate. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring its chemical properties, synthesis, and critical applications, grounded in established scientific principles and field-proven insights.

Section 1: Molecular Identity and Physicochemical Characteristics

The foundational step in leveraging any chemical entity is a thorough understanding of its structure and intrinsic properties. This compound is an aromatic amine with the CAS Number 1671-48-3.[1][2][3]

Caption: Chemical structure of this compound.

The compound's physicochemical properties are critical for predicting its behavior in both reaction and biological systems. These are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1671-48-3 | [1][4] |

| Molecular Formula | C₈H₁₁NO₂S | [1][3][5] |

| Molecular Weight | 185.24 g/mol | [1][3][4] |

| Physical Form | Solid | [1] |

| Melting Point | 117-118 °C | [1] |

| Boiling Point | 397.4 ± 42.0 °C at 760 mmHg | [1] |

| InChI Key | CVZREHYXQNAPKJ-UHFFFAOYSA-N | [1][4] |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | 4°C, protect from light | [1] |

Section 2: Synthesis and Reaction Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical approach involves the nitration of a commercially available toluene derivative, followed by thioalkylation, oxidation of the sulfide to the sulfone, and finally, reduction of the nitro group to the target aniline.

Caption: A representative synthetic workflow for this compound.

Protocol: Oxidation of 2-Methyl-1-(methylthio)-4-nitrobenzene

This protocol details the critical oxidation step, a self-validating process that can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

Causality: The choice of an oxidant is crucial. While stronger agents can be used, hydrogen peroxide in acetic acid is often preferred for its cost-effectiveness and relatively clean reaction profile. The exothermic nature of the reaction necessitates careful temperature control to prevent over-oxidation or side reactions.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-Methyl-1-(methylthio)-4-nitrobenzene in glacial acetic acid (approx. 10 mL per gram of starting material).

-

Reagent Addition: Cool the flask in an ice-water bath. Slowly add 30% hydrogen peroxide (H₂O₂) solution (approx. 2.5-3.0 equivalents) dropwise, ensuring the internal temperature does not exceed 20-25°C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting material is fully consumed (typically 4-6 hours).

-

Workup and Isolation: Carefully pour the reaction mixture into a beaker of crushed ice and water. The product, 1-(Methylsulfonyl)-2-methyl-4-nitrobenzene, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to the final reduction step.

Section 3: Role in the Drug Discovery Pipeline

This compound is not an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its value lies in the strategic positioning of its functional groups, which allows for its incorporation into more complex molecules.

-

Aniline (-NH₂) Group: This primary amine is a versatile synthetic handle. It readily undergoes acylation to form amides, reductive amination to form secondary amines, and diazotization for Sandmeyer reactions, enabling the introduction of a wide variety of other functional groups.

-

Methylsulfonyl (-SO₂CH₃) Group: This group is a bioisostere for other hydrogen bond acceptors like esters or amides. It is chemically stable, metabolically robust, and its polarity often improves the aqueous solubility and overall pharmacokinetic profile of a drug candidate.

-

Aniline Scaffold Concern: It is well-established in the field that aniline-containing compounds can be susceptible to metabolic oxidation by liver enzymes (e.g., Cytochrome P450), potentially leading to the formation of reactive, toxic metabolites.[6] A key task for medicinal chemists using this building block is to design the final molecule in a way that sterically or electronically shields the aniline nitrogen or ensures that any potential metabolites are non-toxic.

Caption: Logical flow of using a building block in drug discovery.

Section 4: Analytical and Spectroscopic Profile

Rigorous characterization is essential to confirm the identity and purity of this compound. While experimental spectra are lot-specific, the expected data based on its structure are tabulated below.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (3H) in the ~6.8-7.8 ppm range.Broad singlet for the amine protons (-NH₂) (~4.0-5.0 ppm).Singlet for the sulfonyl methyl protons (-SO₂CH₃) (~3.0 ppm).Singlet for the aromatic methyl protons (-CH₃) (~2.2 ppm). |

| ¹³C NMR | Aromatic carbons in the ~110-150 ppm range.Sulfonyl methyl carbon (~44 ppm).Aromatic methyl carbon (~17 ppm). |

| IR Spectroscopy | N-H stretching (asymmetric and symmetric) for the primary amine at ~3350-3500 cm⁻¹.S=O stretching (asymmetric and symmetric) for the sulfone at ~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹.C-N stretching at ~1250-1340 cm⁻¹. |

| Mass Spec. (ESI) | Expected [M+H]⁺ ion at m/z 186.0583.[5] |

Protocol: Sample Preparation for NMR Spectroscopy

Trustworthiness: This protocol ensures a high-quality, reproducible spectrum by using a standard deuterated solvent and an internal reference.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Transfer the solid to a clean, dry NMR tube. Using a pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

-

Dissolution: Gently agitate or vortex the tube until the sample is completely dissolved.

-

Internal Standard (Optional but Recommended): Add a small drop of Tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Section 5: Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as harmful and an irritant.

| Hazard Class | GHS Statement(s) |

| Acute Toxicity | H302: Harmful if swallowed.[1] |

| Skin Irritation | H315: Causes skin irritation.[1][7] |

| Eye Irritation | H319: Causes serious eye irritation.[1][7] |

| Respiratory Irritation | H335: May cause respiratory irritation.[1][7] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[8]

-

As recommended, keep at 4°C and protect from light to ensure long-term stability.[1]

References

-

SHANGHAI ZZBIO CO., LTD. This compound CAS NO.1671-48-3. [Link]

-

Oakwood Chemical. 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. [Link]

-

Králová, P., et al. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. National Institutes of Health (NIH). [Link]

- Google Patents. PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.

-

PubChemLite. This compound (C8H11NO2S). [Link]

-

PubChem. 2-Methyl-4-(methylsulfonyl)aniline. [Link]

-

PubChem. 2,4-Dimethyl-5-(methylsulfonyl)aniline. [Link]

-

PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

-

SpectraBase. 2-Methyl-5-nitro-aniline - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed Central. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. [Link]

Sources

- 1. This compound | 1671-48-3 [sigmaaldrich.cn]

- 2. This compound, CasNo.1671-48-3 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]

- 3. This compound | 1671-48-3 [chemicalbook.com]

- 4. This compound | 1671-48-3 | Benchchem [benchchem.com]

- 5. PubChemLite - this compound (C8H11NO2S) [pubchemlite.lcsb.uni.lu]

- 6. news.umich.edu [news.umich.edu]

- 7. cn.canbipharm.com [cn.canbipharm.com]

- 8. 4-(Methylsulfonyl)aniline | 5470-49-5 [sigmaaldrich.com]

Spectroscopic Characterization of 2-Methyl-5-(methylsulfonyl)aniline: A Technical Guide

Introduction

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. 2-Methyl-5-(methylsulfonyl)aniline consists of a benzene ring substituted with a methyl group, an aniline (amino) group, and a methylsulfonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.[1]

1. Sample Preparation:

- Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2] The choice of solvent is critical, and CDCl₃ is a common choice for many organic molecules. Residual solvent peaks should be noted; for CDCl₃, a singlet for residual CHCl₃ appears at approximately 7.26 ppm in the ¹H NMR spectrum and a triplet at around 77.16 ppm in the ¹³C NMR spectrum.[3][4]

- Ensure the sample is fully dissolved to achieve homogeneity.

2. Instrument Setup:

- The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal resolution and line shape.

- Determine the 90° pulse width for both ¹H and ¹³C nuclei.

3. Data Acquisition:

- ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.

- ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, and the two methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | d | 1H | Aromatic H |

| ~ 7.3 | dd | 1H | Aromatic H |

| ~ 6.8 | d | 1H | Aromatic H |

| ~ 4.0 (broad) | s | 2H | -NH₂ |

| ~ 3.0 | s | 3H | -SO₂CH₃ |

| ~ 2.2 | s | 3H | Ar-CH₃ |

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to their different chemical environments and coupling with each other, they are expected to show splitting patterns (doublets and a doublet of doublets).

-

Amine Protons: The protons of the primary amine group (-NH₂) are expected to appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on concentration, temperature, and solvent.

-

Methyl Protons: The two methyl groups are in different chemical environments. The methyl group attached to the sulfonyl group (-SO₂CH₃) will be deshielded and is expected to appear at a higher chemical shift compared to the methyl group attached to the aromatic ring (Ar-CH₃). Both are expected to be singlets as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | Quaternary C (C-NH₂) |

| ~ 138 | Quaternary C (C-SO₂CH₃) |

| ~ 132 | Aromatic CH |

| ~ 125 | Quaternary C (C-CH₃) |

| ~ 120 | Aromatic CH |

| ~ 115 | Aromatic CH |

| ~ 45 | -SO₂CH₃ |

| ~ 17 | Ar-CH₃ |

-

Aromatic Carbons: The six carbons of the benzene ring will resonate in the downfield region (typically 110-160 ppm). The carbons directly attached to the electron-withdrawing sulfonyl group and the electron-donating amino and methyl groups will have their chemical shifts influenced accordingly.

-

Methyl Carbons: The carbon of the methylsulfonyl group will be more deshielded than the carbon of the aromatic methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition

1. Sample Preparation:

- Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

- Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[5]

2. Data Acquisition:

- Record a background spectrum of the empty sample compartment or the clean ATR crystal.

- Place the sample in the instrument and record the spectrum.

- Typically, spectra are collected over a range of 4000-400 cm⁻¹.[6]

Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amine, C-H bonds of the methyl and aromatic groups, S=O bonds of the sulfonyl group, and C=C bonds of the aromatic ring.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Methyl |

| 1620-1580 | N-H bend | Primary Amine |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1350-1300 | S=O stretch (asymmetric) | Sulfone |

| 1160-1120 | S=O stretch (symmetric) | Sulfone |

| 1335-1250 | C-N stretch | Aromatic Amine |

-

N-H Stretching: The primary amine will show two distinct bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[7][8]

-

S=O Stretching: The sulfonyl group will exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.[9]

-

Aromatic C=C Stretching: The benzene ring will show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

1. Sample Introduction and Ionization:

- Introduce a dilute solution of the sample into the mass spectrometer.

- Common ionization techniques for small molecules include Electrospray Ionization (ESI) or Electron Impact (EI).[10][11]

2. Mass Analysis:

- The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Data Acquisition:

- Acquire a full scan mass spectrum to determine the molecular ion peak.

- Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for structural confirmation.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 185.25. In the mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ (m/z 186) is expected.

-

Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to characteristic daughter ions. Common fragmentation pathways for aromatic sulfones involve the loss of SO₂ (64 Da) or the methylsulfonyl radical (•SO₂CH₃, 79 Da).[12][13] Cleavage of the C-S bond is also a possibility. The fragmentation of anilines can involve the loss of HCN or other small molecules.[14]

Plausible Fragmentation Pathways:

-

Loss of SO₂: [C₈H₁₁NO₂S]⁺ → [C₈H₁₁N]⁺ + SO₂ (m/z 121)

-

Loss of •CH₃: [C₈H₁₁NO₂S]⁺ → [C₇H₈NO₂S]⁺ + •CH₃ (m/z 170)

-

Loss of •SO₂CH₃: [C₈H₁₁NO₂S]⁺ → [C₇H₈N]⁺ + •SO₂CH₃ (m/z 106)

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide outlines the essential spectroscopic methodologies for the comprehensive characterization of this compound. By following the detailed protocols for NMR, IR, and MS, researchers can obtain high-quality data. The provided predictions for the spectral features, based on the known effects of the constituent functional groups, serve as a robust framework for the interpretation of the experimental results. The combination of these techniques provides a self-validating system for the unambiguous confirmation of the structure and purity of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.

References

-

Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 2, 2026, from [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved January 2, 2026, from [Link]

- Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161.

- NMR data collection and analysis protocol for high-throughput protein structure determination. (2005). Proceedings of the National Academy of Sciences, 102(21), 7575-7580.

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of Houston. Retrieved January 2, 2026, from [Link]

-

Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. (n.d.). University of Wyoming. Retrieved January 2, 2026, from [Link]

-

NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 2, 2026, from [Link]

-

Mass Spectra of Some Sulfinate Esters and Sulfones. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Retrieved January 2, 2026, from [Link]

-

Step-by-step procedure for NMR data acquisition. (n.d.). UT Health San Antonio. Retrieved January 2, 2026, from [Link]

-

Fourier transform infrared spectroscopy. (n.d.). Missouri University of Science and Technology. Retrieved January 2, 2026, from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 2, 2026, from [Link]

-

Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare. Retrieved January 2, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved January 2, 2026, from [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved January 2, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Infrared Absorption Frequencies Guide. (n.d.). Scribd. Retrieved January 2, 2026, from [Link]

-

Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. (2010, April 16). Organometallics, 29(9), 2176-2179.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(7), 1191-1200.

-

Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. Retrieved January 2, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 2, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Mass Spectrometry - Examples. (n.d.). University of Arizona. Retrieved January 2, 2026, from [Link]

Sources

- 1. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uwyo.edu [uwyo.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. scribd.com [scribd.com]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. uab.edu [uab.edu]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-(methylsulfonyl)aniline from o-Toluidine

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway for the preparation of 2-methyl-5-(methylsulfonyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. Commencing with the readily available starting material, o-toluidine, this document delineates a multi-step synthesis, offering detailed, step-by-step experimental protocols. Each stage of the synthesis is accompanied by a thorough discussion of the underlying reaction mechanisms, causality behind procedural choices, and critical process parameters. The synthesis involves a five-step sequence: nitration of o-toluidine, diazotization of the resulting 2-methyl-5-nitroaniline, conversion to the corresponding sulfonyl chloride via a Sandmeyer-type reaction, reduction to the sulfinate salt, methylation to the sulfone, and a final reduction of the nitro group to the desired aniline. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary technical information to successfully and safely execute this synthesis.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, primarily utilized in the development of a variety of biologically active molecules. Its structural motif, featuring an aniline core substituted with a methyl and a methylsulfonyl group, is present in a range of compounds with therapeutic and agricultural applications. The methylsulfonyl group, in particular, is a key pharmacophore that can enhance the physicochemical properties of a molecule, such as its solubility and metabolic stability, and can also engage in specific interactions with biological targets.

The synthesis of this aniline derivative from a simple, commercially available starting material like o-toluidine is of significant interest for process chemists and medicinal chemists alike. The ability to efficiently construct this intermediate allows for the exploration of new chemical space in drug discovery and the development of cost-effective manufacturing processes for active pharmaceutical ingredients (APIs) and other high-value chemicals. This guide aims to provide a clear, logical, and experimentally validated pathway to achieve this synthesis.

Overall Synthetic Strategy: A Five-Step Approach

The synthesis of this compound from o-toluidine is strategically designed in a five-step sequence. This approach ensures high regioselectivity and provides isolable intermediates at each stage, allowing for purification and characterization, which is crucial for maintaining quality control throughout the synthesis. The overall transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

This section provides a detailed, step-by-step guide for each reaction in the synthetic sequence. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.

Step 1: Nitration of o-Toluidine to 2-Methyl-5-nitroaniline

The initial step involves the regioselective nitration of o-toluidine. The amino group of the starting material is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion, which is a meta-directing group. This, in conjunction with the ortho-, para-directing effect of the methyl group, leads to the desired 2-methyl-5-nitroaniline as the major product.[1]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid and cool the flask in an ice-salt bath to -10 °C.

-

Slowly add o-toluidine to the cold sulfuric acid with vigorous stirring, ensuring the temperature is maintained below 0 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the o-toluidine/sulfuric acid mixture over a period of approximately 2 hours, maintaining the reaction temperature at -10 °C.[1]

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes at -10 °C.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Basify the cold acidic solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

-

Collect the orange precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

| Reagent/Parameter | Quantity/Value | Molar Ratio (relative to o-toluidine) |

| o-Toluidine | 1.0 eq | 1.0 |

| Conc. Sulfuric Acid | ~10-15 vol. eq | - |

| Conc. Nitric Acid | 1.1 eq | 1.1 |

| Temperature | -10 °C | - |

| Reaction Time | ~2.5 hours | - |

Table 1: Reagents and conditions for the nitration of o-toluidine.

Step 2: Diazotization of 2-Methyl-5-nitroaniline

The second step is the conversion of the primary aromatic amine, 2-methyl-5-nitroaniline, into a diazonium salt. This reaction is carried out in the presence of a strong mineral acid and sodium nitrite at a low temperature to ensure the stability of the resulting diazonium salt.[2]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-methyl-5-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the temperature remains between 0 and 5 °C.[2]

-

After the addition is complete, continue stirring for an additional 30 minutes in the ice bath. The formation of a clear, yellowish solution indicates the successful formation of the diazonium salt.

| Reagent/Parameter | Quantity/Value | Molar Ratio (relative to 2-methyl-5-nitroaniline) |

| 2-Methyl-5-nitroaniline | 1.0 eq | 1.0 |

| Conc. Hydrochloric Acid | 2.5 eq | 2.5 |

| Sodium Nitrite | 1.05 eq | 1.05 |

| Temperature | 0-5 °C | - |

| Reaction Time | ~1-1.5 hours | - |

Table 2: Reagents and conditions for the diazotization of 2-methyl-5-nitroaniline.

Step 3: Sandmeyer-Type Reaction to 2-Methyl-5-nitrobenzenesulfonyl Chloride

The diazonium salt is then converted to the corresponding sulfonyl chloride. This is achieved through a Sandmeyer-type reaction, where the diazonium group is replaced by a chlorosulfonyl group using sulfur dioxide in the presence of a copper(I) chloride catalyst.[3]

Experimental Protocol:

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid by bubbling SO2 gas through the acid.

-

Add a catalytic amount of copper(I) chloride to the sulfur dioxide/acetic acid solution and cool it in an ice bath.

-

Slowly add the freshly prepared cold diazonium salt solution from Step 2 to the sulfur dioxide/acetic acid/copper(I) chloride mixture with vigorous stirring, maintaining the temperature at or below 5 °C.[3]

-

After the addition is complete, continue stirring for an additional 45 minutes.

-

Pour the reaction mixture into ice water, which will cause the sulfonyl chloride to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

| Reagent/Parameter | Quantity/Value | Molar Ratio (relative to diazonium salt) |

| 2-Methyl-5-nitrobenzenediazonium Chloride | 1.0 eq | 1.0 |

| Sulfur Dioxide | Excess | - |

| Glacial Acetic Acid | Solvent | - |

| Copper(I) Chloride | Catalytic | - |

| Temperature | ≤ 5 °C | - |

| Reaction Time | ~1.5 hours | - |

Table 3: Reagents and conditions for the formation of 2-methyl-5-nitrobenzenesulfonyl chloride.

Caption: Simplified mechanism of the Sandmeyer-type reaction.

Step 4: Reduction of 2-Methyl-5-nitrobenzenesulfonyl Chloride to Sodium 2-Methyl-5-nitrobenzenesulfinate

The sulfonyl chloride is then reduced to the corresponding sulfinate salt. A common and effective method for this transformation is the use of sodium sulfite in an aqueous solution.

Experimental Protocol:

-

In a beaker, dissolve sodium sulfite in water.

-

Add the 2-methyl-5-nitrobenzenesulfonyl chloride portion-wise to the sodium sulfite solution with stirring.

-

Heat the mixture gently to facilitate the reaction.

-

After the reaction is complete (as indicated by the dissolution of the sulfonyl chloride), cool the solution.

-

The sodium 2-methyl-5-nitrobenzenesulfinate can be isolated by salting out with sodium chloride or used directly in the next step.

| Reagent/Parameter | Quantity/Value | Molar Ratio (relative to sulfonyl chloride) |

| 2-Methyl-5-nitrobenzenesulfonyl Chloride | 1.0 eq | 1.0 |

| Sodium Sulfite | 2.0 eq | 2.0 |

| Water | Solvent | - |

| Temperature | Gentle heating | - |

Table 4: Reagents and conditions for the reduction of the sulfonyl chloride.

Step 5: Methylation of Sodium 2-Methyl-5-nitrobenzenesulfinate

The sulfinate salt is a good nucleophile and can be readily methylated to form the desired methyl sulfone. Methyl iodide is a common methylating agent for this purpose.

Experimental Protocol:

-

Dissolve the sodium 2-methyl-5-nitrobenzenesulfinate in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add methyl iodide to the solution and stir the mixture at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into water to precipitate the product.

-

The solid 2-methyl-5-(methylsulfonyl)nitrobenzene is collected by filtration, washed with water, and dried.

| Reagent/Parameter | Quantity/Value | Molar Ratio (relative to sulfinate) |

| Sodium 2-Methyl-5-nitrobenzenesulfinate | 1.0 eq | 1.0 |

| Methyl Iodide | 1.1 eq | 1.1 |

| DMF | Solvent | - |

| Temperature | Room Temperature | - |

Table 5: Reagents and conditions for the methylation of the sulfinate.

Step 6: Reduction of 2-Methyl-5-(methylsulfonyl)nitrobenzene to this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[4]

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 2-methyl-5-(methylsulfonyl)nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 bar).

-

Stir the mixture vigorously at room temperature until the hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The final product, this compound, can be purified by recrystallization.

| Reagent/Parameter | Quantity/Value |

| 2-Methyl-5-(methylsulfonyl)nitrobenzene | 1.0 eq |

| 10% Pd/C | 5-10 mol% |

| Hydrogen Gas | 1-4 bar |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature |

Table 6: Reagents and conditions for the final reduction step.

Conclusion

This technical guide has presented a detailed and scientifically grounded synthetic route for the preparation of this compound from o-toluidine. By breaking down the synthesis into five manageable and well-defined steps, this document provides researchers and process chemists with a clear and actionable set of protocols. The inclusion of mechanistic insights and the rationale behind experimental choices is intended to empower the user to not only replicate the synthesis but also to troubleshoot and adapt the procedures as needed. The successful implementation of this synthesis will provide access to a valuable chemical intermediate for the advancement of pharmaceutical and agrochemical research and development.

References

- Meerwein, H., et al. (1957). Über die Synthese von Sulfonsäurechloriden aus aromatischen Aminen. Chemische Berichte, 90(6), 841-852.

- Griess, P. (1858). Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenyl-Säure. Annalen der Chemie und Pharmacie, 106(1), 123-125.

- Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Rylander, P. N. (2002).

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.

-

PrepChem. (n.d.). Preparation of 2-methyl-5-nitrobenzene-1-sulfonic acid. Retrieved from [Link]

- Chemistry & Biology Interface. (2011). A very convenient method for the synthesis of 5,6-disubstituted pyridine-3-sulfonyl chloride from their respective amino compounds. 1(3), 360-364.

- ResearchGate. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.

Sources

Technical Guide: Comprehensive Characterization of 2-Methyl-5-(methylsulfonyl)aniline (CAS 1671-48-3)

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: 2-Methyl-5-(methylsulfonyl)aniline is a substituted aniline that serves as a crucial building block in modern synthetic chemistry. Its unique electronic and structural features, imparted by the electron-donating amino and methyl groups in conjunction with the strongly electron-withdrawing methylsulfonyl group, make it a valuable intermediate in the development of novel pharmaceutical agents and functional materials like dyes.[1][2] This guide provides a comprehensive technical overview of its core characteristics, offering field-proven insights into its synthesis, reactivity, and analytical characterization. In the absence of publicly available experimental spectra, this document presents a robust, predictive analysis grounded in fundamental spectroscopic principles, coupled with validated protocols for empirical verification.

Part 1: Core Chemical and Physical Identity

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research or development context. The identity and physical characteristics of this compound are summarized below.

Molecular Structure

The structural arrangement of the functional groups on the aniline ring dictates the molecule's chemical behavior, including its reactivity and spectroscopic signature.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table consolidates the key identifiers and physical properties of the compound, essential for laboratory handling, reaction setup, and purification processes.

| Property | Value | Source |

| CAS Number | 1671-48-3 | [3] |

| Molecular Formula | C₈H₁₁NO₂S | [4] |

| Molecular Weight | 185.24 g/mol | [4] |

| Physical Form | Solid | [3] |

| Melting Point | 117-118 °C | [3] |

| Boiling Point | 397.4 ± 42.0 °C at 760 mmHg | [3] |

| InChI Key | CVZREHYXQNAPKJ-UHFFFAOYSA-N | [3] |

| Purity (Typical) | ≥95% - 98% | [3][5] |

Part 2: Synthesis and Chemical Reactivity

As an intermediate, understanding the synthesis of this compound provides context for its purity profile and potential side products. Its reactivity is governed by the interplay of its functional groups.

Plausible Synthetic Pathway

A common and effective strategy for synthesizing substituted anilines of this type involves a multi-step process starting from a readily available precursor, such as m-toluidine. The workflow is designed to carefully install the sulfonyl group while protecting the reactive amine.

Caption: Proposed multi-step synthesis of the target compound.

Causality in Synthesis:

-

Amine Protection: The initial acetylation of the amine group is critical. The unprotected aniline is highly susceptible to oxidation under the harsh conditions of chlorosulfonation. Acetylation deactivates the ring slightly but, more importantly, protects the amine, directing the sulfonation to the para position due to steric hindrance from the ortho-methyl group.

-

Sulfonyl Group Installation & Modification: Direct sulfonylation to form the methylsulfonyl group is challenging. A more controlled approach involves creating the sulfonyl chloride, reducing it to a thiol, methylating the thiol to a thioether, and finally oxidizing the thioether to the desired sulfone. This sequence provides higher yields and purity.

-

Deprotection: The final hydrolysis step removes the acetyl group to liberate the free aniline, yielding the target product.

Core Reactivity

-

Nucleophilic Amine: The primary amine (-NH₂) is a key reactive site, capable of undergoing acylation, alkylation, and diazotization reactions, making it a versatile handle for further synthetic transformations.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution. The powerful directing effects of the -NH₂ (ortho, para-directing) and -CH₃ (ortho, para-directing) groups are opposed by the meta-directing -SO₂CH₃ group. The positions ortho to the amine group are the most activated and likely sites for electrophilic attack, although steric hindrance from the adjacent methyl group will influence regioselectivity.

Part 3: Spectroscopic Characterization (Predictive Analysis)

This section details the expected spectroscopic signatures of this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry and serve as a benchmark for experimental verification.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the two different methyl groups. The solvent for analysis would typically be CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0.00 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | d | 1H | Ar-H (H-4) | Downfield due to deshielding from the para-sulfonyl group. Appears as a doublet due to coupling with H-6. |

| ~7.58 | s | 1H | Ar-H (H-6) | Deshielded by the ortho-sulfonyl group. Appears as a singlet (or narrow doublet) due to small meta-coupling. |

| ~6.70 | d | 1H | Ar-H (H-3) | Upfield due to the strong electron-donating effect of the para-amine. Appears as a doublet from coupling to H-4. |

| ~4.0 (broad) | s | 2H | -NH₂ | Labile protons, chemical shift is concentration and solvent dependent. Appears as a broad singlet. |

| ~3.00 | s | 3H | -SO₂CH₃ | Singlet in a region typical for methyl groups attached to a sulfonyl moiety. |

| ~2.15 | s | 3H | Ar-CH₃ | Singlet in the typical upfield region for an aromatic methyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule, with six distinct aromatic signals and two aliphatic signals.

Predicted ¹³C NMR Data (in CDCl₃, relative to TMS at 0.00 ppm):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148.0 | C -NH₂ (C-1) | Carbon attached to nitrogen, significantly deshielded. |

| ~139.5 | C -SO₂CH₃ (C-5) | Attached to the electron-withdrawing sulfonyl group, causing a downfield shift. |

| ~131.0 | C -H (C-3) | Aromatic CH carbon. |

| ~125.0 | C -H (C-6) | Aromatic CH carbon. |

| ~121.0 | C -CH₃ (C-2) | Aromatic quaternary carbon attached to the methyl group. |

| ~115.0 | C -H (C-4) | Aromatic CH carbon. |

| ~44.5 | -SO₂C H₃ | Methyl carbon attached to the sulfonyl group, deshielded compared to a simple alkane. |

| ~17.0 | Ar-C H₃ | Aliphatic carbon of the aromatic methyl group, appearing in the typical upfield region. |

Predicted FT-IR Spectrum

The infrared spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | A characteristic two-pronged peak confirming the presence of the primary amine. |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Indicates C-H bonds on the benzene ring. |

| 3000 - 2850 | C-H Aliphatic Stretch | Methyl Groups (-CH₃) | Confirms the presence of the two methyl groups. |

| 1620 - 1580 | N-H Scissoring Bend | Primary Amine (-NH₂) | A strong absorption that further confirms the amine group. |

| ~1320 & ~1150 | S=O Asymmetric & Symmetric Stretch | Sulfonyl (-SO₂-) | Two strong, sharp peaks that are definitive evidence for the methylsulfonyl group. |

| 850 - 800 | C-H Out-of-Plane Bend | Substituted Benzene | Bending pattern indicative of 1,2,4-trisubstitution on the aromatic ring. |

Predicted Mass Spectrum (Electron Ionization)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 185 . Due to the presence of a nitrogen atom, this follows the nitrogen rule (an odd molecular weight for a molecule with an odd number of nitrogen atoms). The aromatic nature of the compound should make the molecular ion peak reasonably intense.[6]

-

Key Fragmentation Pathways:

-

Loss of a methyl radical from the sulfonyl group: A significant fragment at m/z = 170 ([M-15]⁺) is expected from the cleavage of the S-CH₃ bond.

-

Loss of SO₂: A fragment at m/z = 121 ([M-64]⁺) corresponding to the loss of sulfur dioxide.

-

Benzylic cleavage: While less common for anilines, some fragmentation of the aromatic methyl group could occur.

-

Part 4: Standard Operating Protocols for Verification

To empirically validate the predicted data, the following self-validating experimental protocols are recommended.

Protocol: NMR Spectroscopy (¹H and ¹³C)

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Causality: The choice of solvent is critical; the compound must be fully soluble to obtain high-resolution spectra.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to maximize homogeneity, ensuring sharp, symmetrical peaks. Self-Validation: A narrow half-height width of the TMS signal (<1 Hz) indicates successful shimming.

-

Acquire the ¹H NMR spectrum. A typical acquisition involves 16 scans.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase and baseline corrections to ensure accurate integration and peak identification.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and normalize them to a known number of protons (e.g., the 3H of a methyl group). Self-Validation: The integrations should correspond to whole-number ratios of protons consistent with the molecular structure.

-

Analyze the splitting patterns (multiplicities) to determine proton coupling relationships.

-

Protocol: FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, representative amount of the solid powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal. Causality: Good contact is essential for obtaining a strong, high-quality spectrum.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the sample spectrum.

-

Acquire the sample spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The software will automatically ratio the sample spectrum against the background.

-

Identify and label the major absorption bands and compare them to the predicted values for the key functional groups.

-

Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

Data Acquisition (LC-MS):

-

Inject a small volume (1-5 µL) of the sample solution into a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

-

Acquire data in positive ion mode. Causality: The basic amine group will be readily protonated in the ESI source, leading to a strong signal for the [M+H]⁺ ion.

-

Perform a full scan analysis (e.g., m/z 50-500) to detect the protonated molecular ion.

-

-

Data Analysis:

-

Identify the base peak in the mass spectrum. This should correspond to the [M+H]⁺ ion at m/z = 186 .

-

Confirm the molecular weight by subtracting the mass of a proton (1.007 Da). Self-Validation: High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million (ppm) of the theoretical value for C₈H₁₁NO₂S.

-

Part 5: Safety and Handling

Adherence to safety protocols is paramount when working with any chemical intermediate.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] The GHS pictogram is GHS07 (Exclamation mark).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The material should be protected from light.[3] Recommended storage is at 2-8 °C.[7]

-

First Aid:

Part 6: Applications in Drug Discovery and Research

The aniline scaffold is a privileged structure in medicinal chemistry, but its tendency to undergo metabolic oxidation in the liver can lead to toxicity.[8] The strategic placement of substituents, such as the methyl and methylsulfonyl groups in this compound, is a key approach to modulate metabolic stability and pharmacological activity.

-

Bioisosteric Replacement: The methylsulfonyl group is often used as a bioisostere for other functional groups to improve properties like solubility, metabolic stability, and target binding.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors utilize substituted aniline cores to form key hydrogen bonds within the ATP-binding pocket of the target enzyme. The specific substitution pattern of this compound provides a vector for synthetic elaboration to explore structure-activity relationships (SAR).

-

Intermediate for Complex Scaffolds: This compound serves as a foundational starting material for building more complex heterocyclic systems that are common in modern drug candidates.[1]

Conclusion

This compound (CAS 1671-48-3) is a well-defined chemical entity with significant potential as a synthetic intermediate. This guide has provided a comprehensive framework for its characterization, from its fundamental physicochemical properties to a detailed, predictive analysis of its spectroscopic signatures. The experimental protocols outlined herein offer a robust, self-validating system for researchers to confirm these characteristics empirically. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this document, empowers scientists to utilize this valuable building block with confidence and precision in their research and development endeavors.

References

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013). National Institutes of Health (NIH). [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Fragmentation Patterns In The Mass Spectra Of Organic Compounds. Chemguide. [Link]

-

Significance and Research Context of this compound. (2023). LookChem. [Link]

-

Buy 2-Chloro-5-(methylsulfonyl)aniline hydrochloride (EVT-1741401) | 1170556-70-3. Everest Pharmatech. [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

Sources

- 1. This compound | 1671-48-3 | Benchchem [benchchem.com]

- 2. CASPRE [caspre.ca]

- 3. This compound | 1671-48-3 [sigmaaldrich.cn]

- 4. This compound | 1671-48-3 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buy 2-Chloro-5-(methylsulfonyl)aniline hydrochloride (EVT-1741401) | 1170556-70-3 [evitachem.com]

- 8. news.umich.edu [news.umich.edu]

A Comprehensive Technical Guide to the Solubility of 2-Methyl-5-(methylsulfonyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2-Methyl-5-(methylsulfonyl)aniline (CAS 1671-48-3), a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers a robust framework for understanding and determining its solubility profile. By synthesizing information on the compound's physicochemical properties, theoretical principles of solubility, and established experimental methodologies, this document serves as an essential resource for scientists engaged in synthesis, purification, formulation, and drug development processes involving this compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a substituted aniline derivative with a molecular formula of C8H11NO2S and a molecular weight of 185.25 g/mol .[1][2] Its structure, featuring a methylsulfonyl group and an aniline moiety, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The methylsulfonyl group, in particular, can influence the molecule's polarity and its potential for hydrogen bonding, both of which are critical determinants of solubility.

The solubility of a compound is a fundamental physicochemical property that significantly impacts its journey from a laboratory curiosity to a viable therapeutic agent.[3][4] Poor solubility can lead to a host of challenges in drug development, including difficulties in formulation, reduced bioavailability, and unreliable in vitro and in vivo testing results.[3][5] Therefore, a thorough understanding of the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies, and developing stable and bioavailable drug formulations.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C8H11NO2S | [1][2] |

| Molecular Weight | 185.25 g/mol | [1] |

| Melting Point | 117-118 °C | [1] |

| Boiling Point (Predicted) | 397.4 ± 42.0 °C at 760 mmHg | [1] |

| XlogP (Predicted) | 0.1 | [6] |

| TPSA (Topological Polar Surface Area) | 60.16 Ų | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

The predicted XlogP value of 0.1 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.[6] The presence of a primary amine (aniline) and a sulfonyl group provides sites for hydrogen bonding, which will significantly influence its interaction with protic and aprotic polar solvents.[7]

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall Gibbs free energy of mixing determines the extent to which a solute will dissolve. For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions.

Key factors influencing the solubility of this compound include:

-

Solvent Polarity: The polarity of the solvent will play a crucial role. Polar solvents, such as alcohols and dimethyl sulfoxide (DMSO), are likely to be effective at solvating the polar sulfonyl and aniline groups.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact solubility. Protic solvents like methanol and ethanol can donate hydrogen bonds to the oxygen atoms of the sulfonyl group and the nitrogen of the aniline group, and accept hydrogen bonds from the aniline N-H. Aprotic polar solvents like DMF and DMSO can act as hydrogen bond acceptors.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the increased kinetic energy helps to overcome the lattice energy of the solid. However, this relationship is not universal and should be determined experimentally.

Predicted Solubility Profile of this compound

In the absence of extensive experimental data, a qualitative and predicted quantitative solubility profile can be constructed based on the compound's structure and the properties of similar molecules, such as other substituted anilines and sulfonyl-containing compounds.[8][9]

Qualitative Solubility Prediction:

-

High Solubility Expected: In polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol, due to the potential for strong dipole-dipole interactions and hydrogen bonding.

-

Moderate Solubility Expected: In less polar solvents like dichloromethane (DCM) and chloroform, and in ethers like tetrahydrofuran (THF).

-

Low Solubility Expected: In non-polar solvents such as hexane and heptane, where the solute-solvent interactions would be weak.

Predicted Quantitative Solubility Profile:

The following table presents a hypothetical, yet scientifically reasoned, quantitative solubility profile for this compound in a selection of common organic solvents at 25 °C. It is crucial to note that these values are predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent | Predicted Solubility (mg/mL) | Rationale |

| Polar Protic | Methanol | 50 - 100 | Strong hydrogen bonding potential. |

| Ethanol | 40 - 80 | Similar to methanol, but slightly less polar. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | Excellent solvent for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | > 100 | High polarity and hydrogen bond accepting capability. | |

| Acetonitrile | 20 - 40 | Less polar than DMSO and DMF. | |

| Halogenated | Dichloromethane (DCM) | 10 - 25 | Moderate polarity. |

| Chloroform | 15 - 30 | Similar to DCM. | |

| Ethers | Tetrahydrofuran (THF) | 15 - 30 | Moderate polarity and hydrogen bond accepting capability. |

| Non-polar | Toluene | < 5 | Limited interaction with the polar functional groups. |

| Hexane | < 1 | Mismatch in polarity. |

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[10][11] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[12][13] The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[10][12] The time required for equilibration should be determined in preliminary experiments by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental samples.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound. While a lack of extensive published quantitative data necessitates a predictive approach, the principles and methodologies outlined here offer a solid foundation for researchers and drug development professionals. The provided experimental protocol for the shake-flask method is a robust and reliable means of obtaining the critical solubility data required for informed decision-making in synthesis, purification, and formulation.

For future work, the systematic experimental determination of the solubility of this compound in a broad range of pharmaceutically relevant solvents at different temperatures is highly recommended. Such data would be invaluable to the scientific community and would facilitate the more efficient and effective use of this important chemical intermediate.

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

PubChemLite. This compound (C8H11NO2S). Available from: [Link]

Sources

- 1. This compound | 1671-48-3 [sigmaaldrich.cn]

- 2. This compound | 1671-48-3 [chemicalbook.com]

- 3. rheolution.com [rheolution.com]

- 4. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. PubChemLite - this compound (C8H11NO2S) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

The Pivotal Role of Substituted Anilines in Drug Discovery: A Technical Guide to Harnessing Their Potential and Mitigating Risks

Abstract Aniline and its substituted derivatives represent a cornerstone of modern medicinal chemistry, forming the structural backbone of a significant portion of marketed pharmaceuticals. Their synthetic tractability and versatile physicochemical properties have made them indispensable scaffolds for targeting a wide array of biological entities. However, the aniline motif is a well-documented "structural alert," prone to metabolic activation into reactive species that can lead to significant toxicity. This guide provides an in-depth technical exploration of the dual nature of substituted anilines in drug discovery. We will dissect their therapeutic applications, particularly in oncology, delve into the mechanisms of their metabolic liabilities, and present scientifically-grounded strategies for risk mitigation, including structure-activity relationship (SAR) navigation and bioisosteric replacement. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed protocols, and a robust framework for the rational design of safer, more effective aniline-containing therapeutics.

Introduction: The Aniline Moiety, A Double-Edged Sword in Medicinal Chemistry

The journey of aniline from an industrial dye component to a pillar of the pharmaceutical industry is a testament to its chemical versatility.[1] Historically, aniline derivatives were at the forefront of synthetic medicine, with acetanilide being one of the first synthetic analgesics and the discovery of sulfonamides heralding the age of antibiotics.[1][2] This legacy continues today; an analysis in 2018 revealed that 48 of the 200 top-selling drugs contained an aniline motif, underscoring its continued prevalence and importance.[3][4]